

A Comprehensive Technical Guide to the Thermal Properties of 1-Adamantanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and melting point of **1-Adamantanecarboxylic acid**, a key building block in medicinal chemistry and materials science. Its rigid, diamondoid structure imparts significant thermal robustness, a critical attribute for applications in drug development and advanced materials.

Core Thermal Properties

1-Adamantanecarboxylic acid is a white, crystalline solid characterized by a high melting point and notable thermal stability, owing to its rigid cage-like adamantane core.^[1] While specific decomposition data is not extensively reported in publicly available literature, the inherent stability of the adamantane structure suggests a high thermal threshold.^{[1][2]}

Quantitative Thermal Data

The melting point of **1-Adamantanecarboxylic acid** has been consistently reported within a narrow range, indicating a high degree of purity for commercially available samples. The following table summarizes the key quantitative data available.

Thermal Property	Value	References
Melting Point	172 - 176 °C	[2]
172 - 174 °C	[3][4]	
175 - 176.5 °C		
172 - 175 °C	[5]	
173 - 177 °C	[6]	
Decomposition Temperature	No data available	[2]

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of **1-Adamantanecarboxylic acid** is crucial for its application. The following are detailed methodologies for key thermal analysis experiments.

Melting Point Determination

The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.[7]

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of dry, finely powdered **1-Adamantanecarboxylic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated metal block and a viewing lens.[9]
- **Heating:** The sample is heated at a rapid rate (10-20 °C per minute) to determine an approximate melting range.[8] The apparatus is then cooled.
- **Accurate Determination:** A second sample is heated, and as the temperature approaches the approximate melting point, the heating rate is reduced to 1-2 °C per minute.[8]

- **Data Recording:** The temperature at which the first crystal begins to melt and the temperature at which the last crystal completes its melting are recorded as the melting point range.[7] For a pure substance, this range is typically narrow (0.5-1.0 °C).

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability of a material by monitoring the change in its mass as a function of temperature in a controlled atmosphere.[10][11][12]

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 5-10 mg) of **1-Adamantanecarboxylic acid** is placed into a tared TGA crucible.[10][12]
- **Instrument Setup:** The crucible is placed on a highly sensitive microbalance within the TGA furnace. The system is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[13][14]
- **Temperature Program:** The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[15]
- **Data Acquisition:** The instrument continuously records the sample's mass as a function of temperature.
- **Data Analysis:** The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to determine the melting point, enthalpy of fusion, and to observe other thermal transitions.[5][16][17]

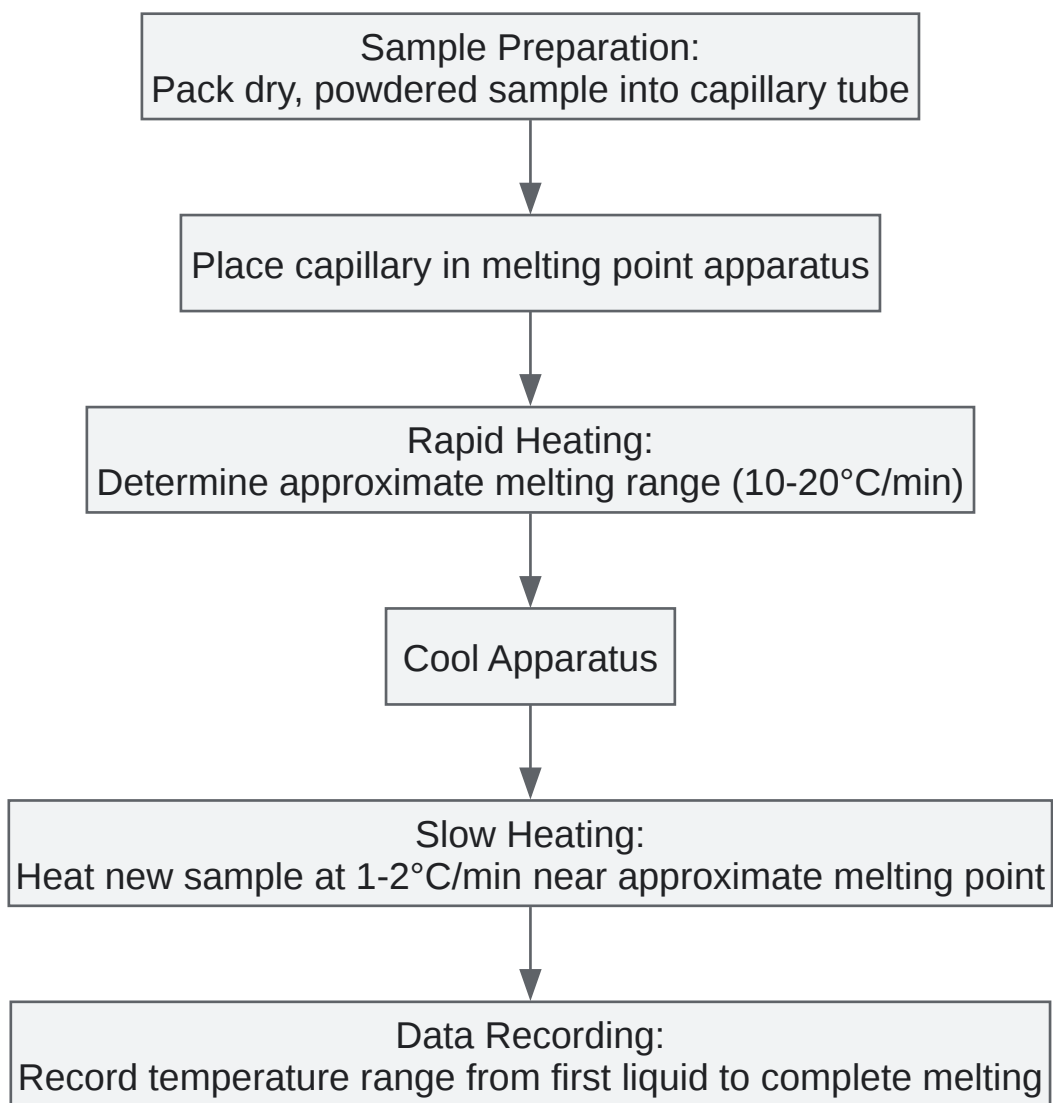
Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **1-Adamantanecarboxylic acid** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The temperature of the DSC cell is programmed to increase linearly at a defined rate (e.g., 10 °C/min).[\[6\]](#)
- **Data Acquisition:** The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
- **Data Analysis:** The resulting DSC thermogram shows endothermic and exothermic peaks. For melting, an endothermic peak is observed. The peak's onset temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

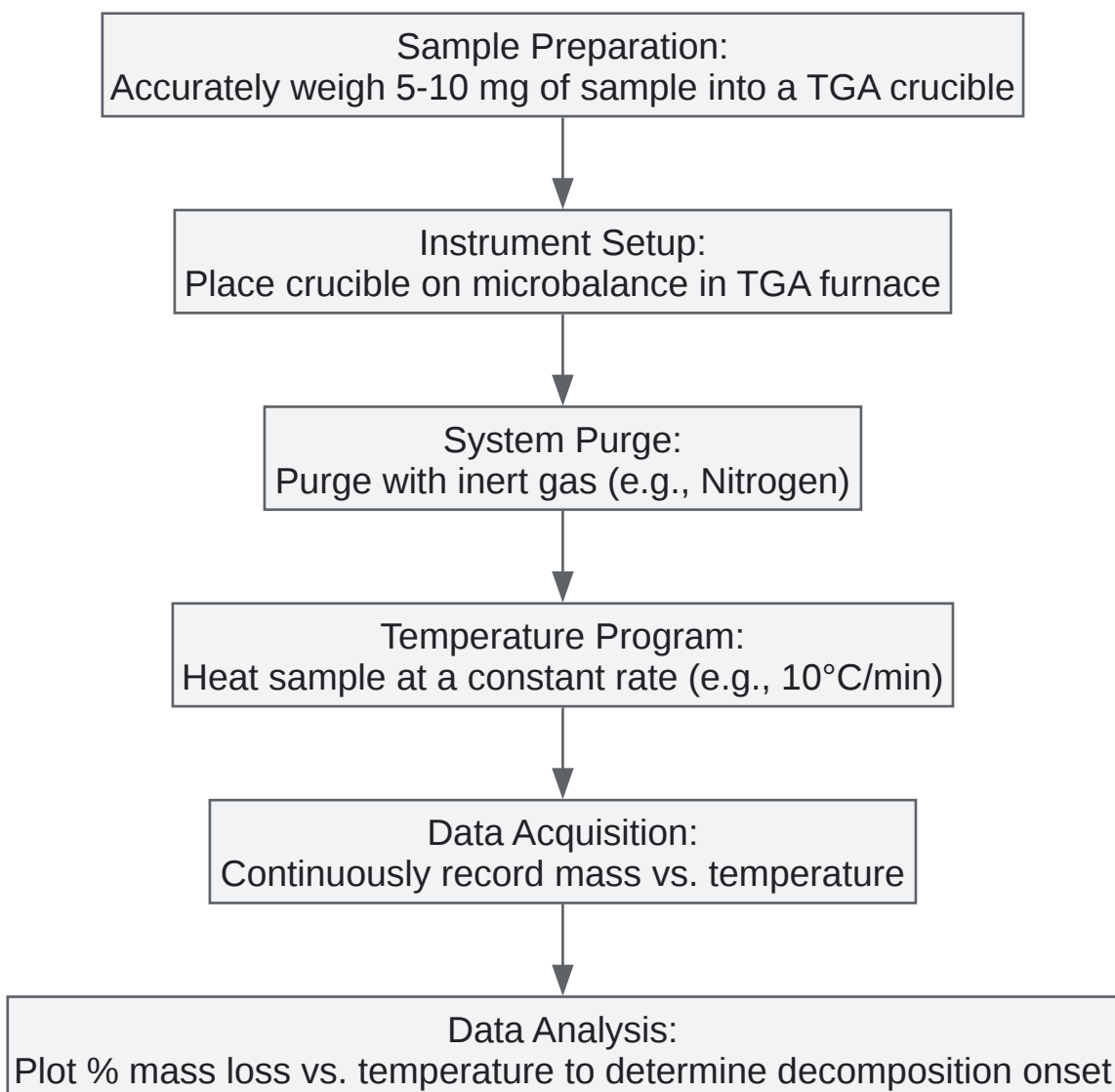
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



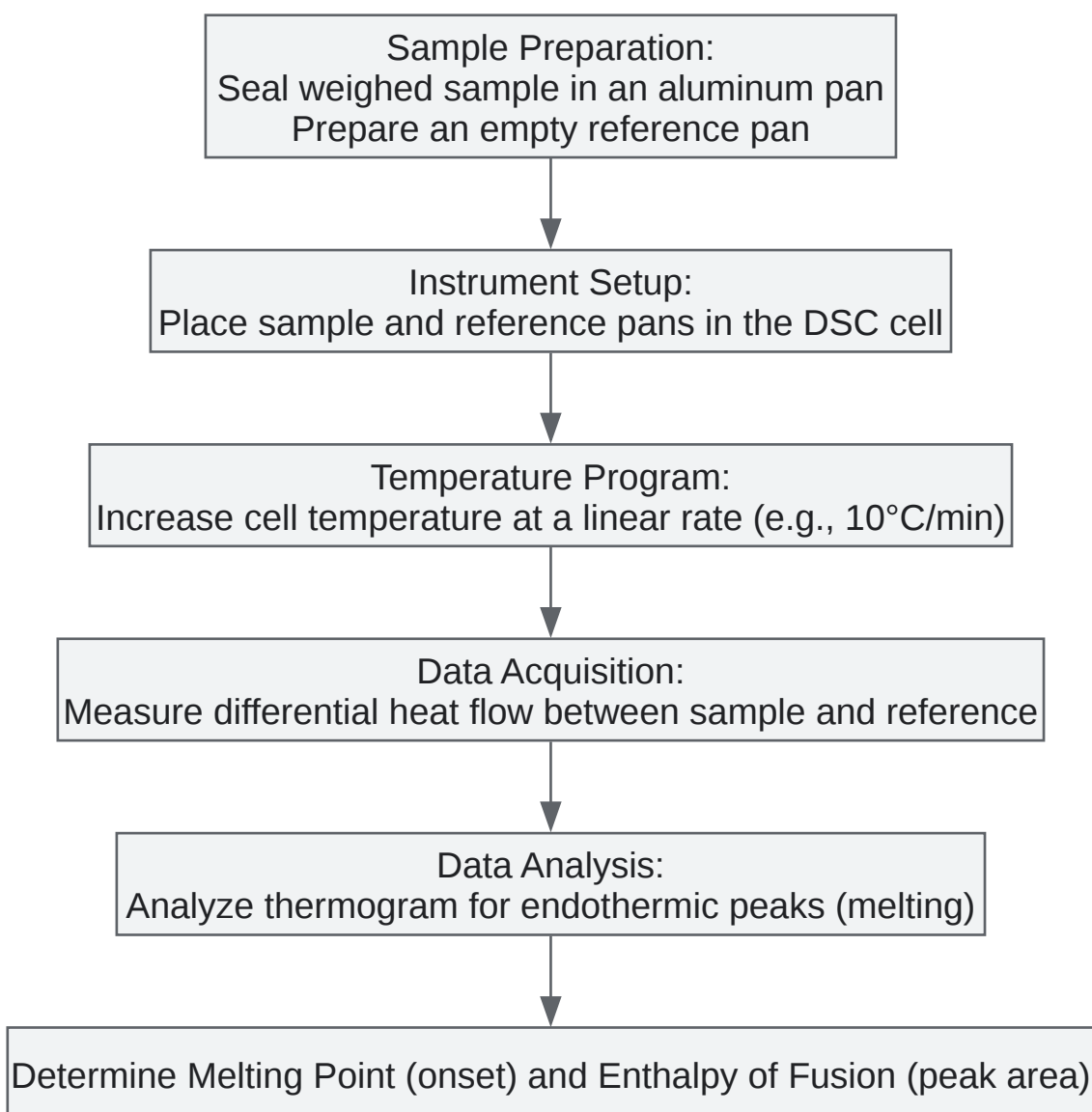
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Melting Point Determination Workflow



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Thermogravimetric Analysis (TGA) Workflow



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Differential Scanning Calorimetry (DSC) Workflow

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